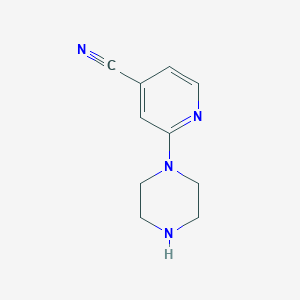

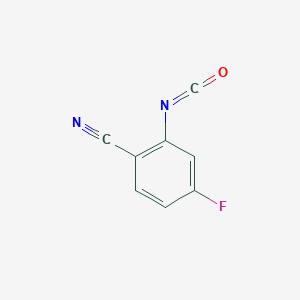

4-(3-Aminopyridin-2-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

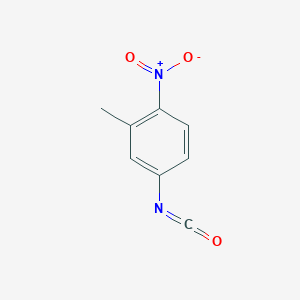

“4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C9H13ClN4O . It is a compound that contains linked pyridinium–piperazine heterocycles .

Physical And Chemical Properties Analysis

The molecular weight of “4-(3-Aminopyridin-2-yl)piperazin-2-one hydrochloride” is 228.68 g/mol. The compound “4-(6-Aminopyridin-3-yl)piperazin-2-one” has a molecular weight of 192.22 g/mol .Applications De Recherche Scientifique

Anti-Tubercular Agent Development

The compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) in the low micromolar range . This suggests that “4-(3-Aminopyridin-2-yl)piperazin-2-one” could be a valuable scaffold for developing new anti-TB drugs.

Leukemia Treatment Research

In the context of leukemia treatment, derivatives of “4-(3-Aminopyridin-2-yl)piperazin-2-one” have been structurally characterized and are related to Imatinib, a therapeutic agent used to treat chronic myelogenic leukemia . The compound’s ability to form hydrogen bonds and its structural flexibility make it a candidate for further research in leukemia drug development.

Peptide Derivatization

This compound serves as a derivatization reagent for carboxyl groups on peptides, which is crucial during the spectrophotometric analysis of phosphopeptides . Its role in peptide research is significant for understanding peptide structures and functions.

Antimicrobial Activity

The docking simulation of piperazine chrome-2-one derivatives, which include “4-(3-Aminopyridin-2-yl)piperazin-2-one”, towards oxidoreductase enzymes, showed that these compounds could be stabilized by hydrophobic interactions . This indicates potential antimicrobial applications by inhibiting essential bacterial enzymes.

Fluoroquinolone Resistance Research

The compound has been studied in the context of fluoroquinolone resistance, particularly in understanding the mechanisms behind permeability-based and efflux-based resistance in bacteria . This research is crucial for developing strategies to combat antibiotic resistance.

Synthesis of Novel Compounds

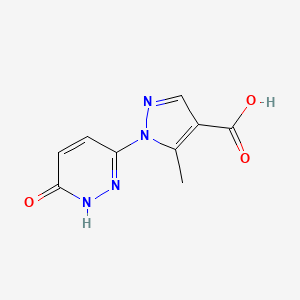

“4-(3-Aminopyridin-2-yl)piperazin-2-one” is used as a starting reagent for the synthesis of novel compounds, such as 3-{(4-(pyrimidin-2-yl)piperazin-1-yl)methyl}-1H-pyrrolo[2,3-b]pyridine, which have potential applications in various fields of medicinal chemistry .

Enzyme Inhibition Studies

The compound’s derivatives have been used in molecular modeling studies to understand their interaction with enzymes. Such studies are essential for designing inhibitors that can modulate enzyme activity for therapeutic purposes .

Drug Design and Synthesis

The structural features of “4-(3-Aminopyridin-2-yl)piperazin-2-one” make it a versatile building block in drug design and synthesis. Its ability to engage in multiple types of intermolecular interactions allows for the creation of compounds with specific pharmacological properties .

Propriétés

IUPAC Name |

4-(3-aminopyridin-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c10-7-2-1-3-12-9(7)13-5-4-11-8(14)6-13/h1-3H,4-6,10H2,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXOFPWQCZWCNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopyridin-2-yl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)